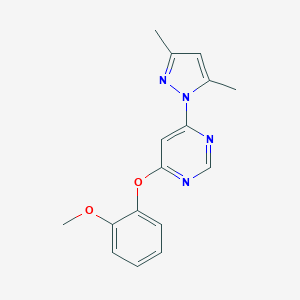
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine, also known as DMP 777, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation and survival. Additionally, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been shown to activate various antioxidant pathways and reduce oxidative stress, which may contribute to its anti-inflammatory and cardiovascular protective effects. Furthermore, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been shown to modulate various neurotransmitters and protect against neuronal damage, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, reduction of oxidative stress, activation of antioxidant pathways, and modulation of neurotransmitters. Additionally, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been shown to reduce inflammation and protect against cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 is its versatility in various scientific research applications. Additionally, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been shown to have low toxicity and high selectivity, which make it a potential candidate for drug development. However, one of the limitations of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 is its low solubility in water, which may affect its bioavailability and limit its applications.
Zukünftige Richtungen
There are several future directions for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 research, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as immunology and infectious diseases, and the development of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777-based drugs for clinical use. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 and its potential side effects.
Synthesemethoden
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been synthesized using various methods, including the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 2-methoxyphenol in the presence of phosphorus oxychloride and triethylamine. Another method involves the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with 2-methoxyphenol in the presence of thionyl chloride and triethylamine. Both methods have been reported to yield 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 in good yields.
Wissenschaftliche Forschungsanwendungen
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been extensively studied for its potential applications in various fields, including cancer research, cardiovascular diseases, and neurological disorders. Studies have shown that 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has anticancer properties and can induce apoptosis in cancer cells. Additionally, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of cardiovascular diseases. Furthermore, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine 777 has been shown to have neuroprotective effects and can protect against neurodegenerative diseases.
Eigenschaften
Produktname |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine |
|---|---|
Molekularformel |
C16H16N4O2 |
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
4-(3,5-dimethylpyrazol-1-yl)-6-(2-methoxyphenoxy)pyrimidine |
InChI |
InChI=1S/C16H16N4O2/c1-11-8-12(2)20(19-11)15-9-16(18-10-17-15)22-14-7-5-4-6-13(14)21-3/h4-10H,1-3H3 |
InChI-Schlüssel |
IVWXCDCJOIZYFR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OC3=CC=CC=C3OC)C |
Kanonische SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)OC3=CC=CC=C3OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287527.png)
![6-(3,4-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287528.png)
![6-(2,3-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287530.png)
![6-(2,4-Dimethylphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287533.png)









